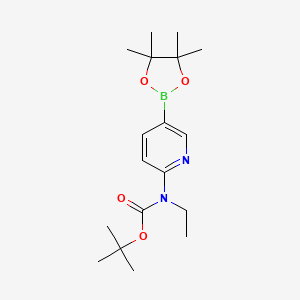
2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97% (FMIP) is a synthetic compound belonging to the isoindole-1,3-dione family. It is a colorless, crystalline solid that is soluble in organic solvents. FMIP has been used in various scientific research applications, such as organic synthesis, drug discovery, and material science. In addition, it has also been used in biochemical and physiological studies.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione involves the reaction of 2-phenylacetoacetonitrile with ethyl chloroformate to form ethyl 2-(2-phenylacetyl)propanoate. This intermediate is then reacted with phthalic anhydride in the presence of potassium carbonate to form 2-(1-phenyl-2-oxoethyl)isoindole-1,3-dione. Finally, this compound is reacted with hydrogen fluoride in the presence of acetic acid to introduce the fluoromethyl group and form the desired product.
Starting Materials
2-phenylacetoacetonitrile, ethyl chloroformate, phthalic anhydride, potassium carbonate, hydrogen fluoride, acetic acid
Reaction
Step 1: React 2-phenylacetoacetonitrile with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 2-(2-phenylacetyl)propanoate., Step 2: React ethyl 2-(2-phenylacetyl)propanoate with phthalic anhydride and potassium carbonate in a solvent such as dimethylformamide to form 2-(1-phenyl-2-oxoethyl)isoindole-1,3-dione., Step 3: React 2-(1-phenyl-2-oxoethyl)isoindole-1,3-dione with hydrogen fluoride in the presence of acetic acid to introduce the fluoromethyl group and form 2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione.
Applications De Recherche Scientifique
2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97% has been used in various scientific research applications, such as organic synthesis, drug discovery, and material science. It has been used as a starting material for the synthesis of various organic compounds, such as heterocycles, pharmaceuticals, and polymers. It has also been used as a reagent for the synthesis of drug candidates, including small molecule inhibitors and peptide-based drugs. In addition, it has been used as a building block for the synthesis of various materials, such as polymers, nanomaterials, and biomaterials.
Mécanisme D'action
The mechanism of action of 2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97% is not yet fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is also believed to act as an agonist of certain receptors, such as the serotonin receptor 5-HT2A. In addition, it is believed to act as an inhibitor of certain proteins, such as nuclear factor kappa B (NF-kB) and protein kinase C (PKC).
Effets Biochimiques Et Physiologiques
2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β). It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been shown to have antinociceptive and anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97% in lab experiments is its low cost and availability. In addition, it is relatively stable and can be easily stored. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, which can make it difficult to work with in some experiments. In addition, it can be toxic if not handled properly.
Orientations Futures
The potential future directions for 2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97% include the development of new synthetic methods for its production, the development of new applications for its use in scientific research, and the exploration of its mechanism of action. In addition, further research is needed to better understand its biochemical and physiological effects and to develop new strategies for its use in drug discovery and material science. Finally, further research is needed to explore the potential therapeutic applications of 2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97% and to develop new strategies for its use in clinical trials.
Propriétés
IUPAC Name |
2-(1-fluoro-3-phenylpropan-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c18-11-13(10-12-6-2-1-3-7-12)19-16(20)14-8-4-5-9-15(14)17(19)21/h1-9,13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYIEOHOYDOIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CF)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)
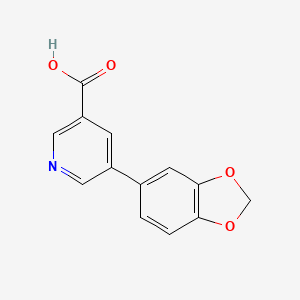
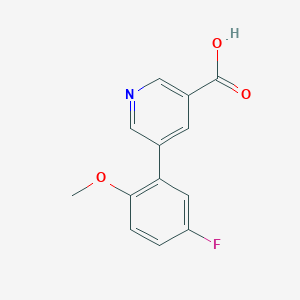
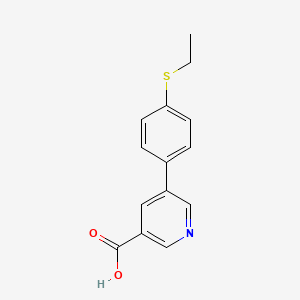

![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)


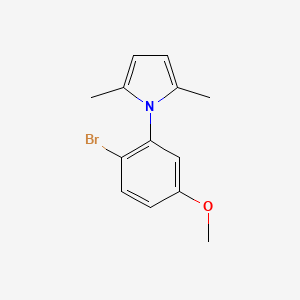


![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)

